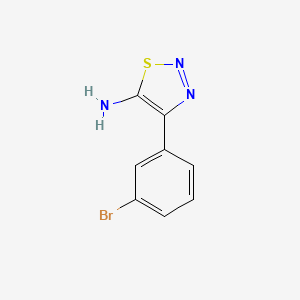![molecular formula C20H13Cl2N3O B2973488 1-phenyl-1H-indole-2,3-dione 3-[N-(2,5-dichlorophenyl)hydrazone] CAS No. 303984-76-1](/img/structure/B2973488.png)
1-phenyl-1H-indole-2,3-dione 3-[N-(2,5-dichlorophenyl)hydrazone]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-phenyl-1H-indole-2,3-dione 3-[N-(2,5-dichlorophenyl)hydrazone]” is a chemical compound with the molecular formula C14H9NO2 . It is also known as 1-Phenyl-indole-2,3-dione or N-Phenylisatin .
Synthesis Analysis
A one-pot, three-component protocol has been developed for the synthesis of 1,2,3-trisubstituted indoles, which could potentially be applied to the synthesis of “1-phenyl-1H-indole-2,3-dione 3-[N-(2,5-dichlorophenyl)hydrazone]”. This procedure is rapid, operationally straightforward, and generally high yielding. It draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .Molecular Structure Analysis
The molecular structure of “1-phenyl-1H-indole-2,3-dione 3-[N-(2,5-dichlorophenyl)hydrazone]” can be viewed using Java or Javascript . The 3D structure may provide insights into the compound’s properties and potential interactions.Chemical Reactions Analysis
The Fischer indolisation and indole N-alkylation are robust, clean, high-yielding processes which generate minimal quantities of by-products or leftovers, hence are ideal within one-pot, multicomponent reaction cascades .Physical And Chemical Properties Analysis
The molecular weight of “1-phenyl-1H-indole-2,3-dione 3-[N-(2,5-dichlorophenyl)hydrazone]” is 223.2268 . More detailed physical and chemical properties were not found in the search results.Wissenschaftliche Forschungsanwendungen
Antiviral Activity
Indole derivatives have shown significant antiviral activity. For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were reported as antiviral agents . Similarly, 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives of indole were investigated for antiviral activity against a broad range of RNA and DNA viruses .
Anti-inflammatory Activity
Indole derivatives have been found to possess anti-inflammatory properties . They can potentially be used in the treatment of various inflammatory diseases.
Anticancer Activity
Indole derivatives have shown potential in the treatment of cancer cells . They can interact with cancer cells and inhibit their growth.
Anti-HIV Activity
Indole derivatives have demonstrated anti-HIV activity . They can potentially be used in the development of new drugs for the treatment of HIV.
Antioxidant Activity
Indole derivatives have antioxidant properties . They can help in neutralizing harmful free radicals in the body.
Antimicrobial Activity
Indole derivatives have shown antimicrobial activity . They can potentially be used in the treatment of various microbial infections.
Antitubercular Activity
Indole derivatives have demonstrated antitubercular activity . They can potentially be used in the treatment of tuberculosis.
Antidiabetic Activity
Indole derivatives have shown potential in the treatment of diabetes . They can potentially be used in the development of new drugs for the treatment of diabetes.
Wirkmechanismus
The indole nucleus in these compounds binds with high affinity to multiple receptors, which can be helpful in developing new useful derivatives . The addition of the indole nucleus to medicinal compounds that are biologically active pharmacophores has made it an important heterocyclic compound with broad-spectrum biological activities .
Eigenschaften
IUPAC Name |
3-[(2,5-dichlorophenyl)diazenyl]-1-phenylindol-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Cl2N3O/c21-13-10-11-16(22)17(12-13)23-24-19-15-8-4-5-9-18(15)25(20(19)26)14-6-2-1-3-7-14/h1-12,26H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTFPYTUIFRHPMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C(=C2O)N=NC4=C(C=CC(=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601172769 |
Source


|
| Record name | 1-Phenyl-1H-indole-2,3-dione 3-[2-(2,5-dichlorophenyl)hydrazone] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601172769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-phenyl-1H-indole-2,3-dione 3-[N-(2,5-dichlorophenyl)hydrazone] | |
CAS RN |
303984-76-1 |
Source


|
| Record name | 1-Phenyl-1H-indole-2,3-dione 3-[2-(2,5-dichlorophenyl)hydrazone] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601172769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-((2,4-Dichlorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2973405.png)
![3-[4-(3-chlorophenyl)piperazine-1-carbonyl]-1H-indazole](/img/structure/B2973408.png)
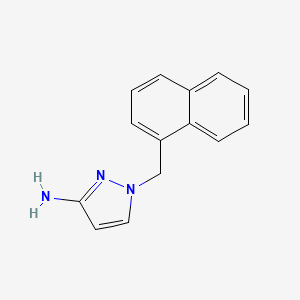
![(Z)-N-(6-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide](/img/structure/B2973410.png)
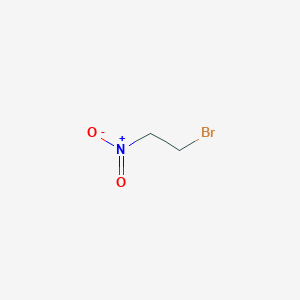
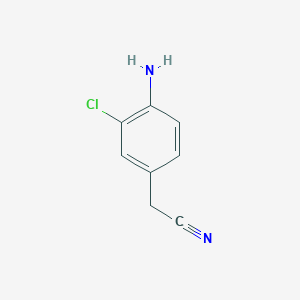
![5-(4-chlorobenzyl)-3-(4-methoxyphenyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2973417.png)
![N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-fluorobenzamide](/img/structure/B2973418.png)
![2-[3-cyano-6-(3-methoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2973419.png)
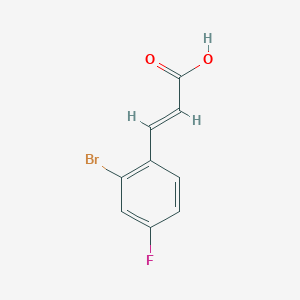


![Tert-butyl 3-[3-(prop-2-enoylamino)propanoylamino]benzoate](/img/structure/B2973426.png)
